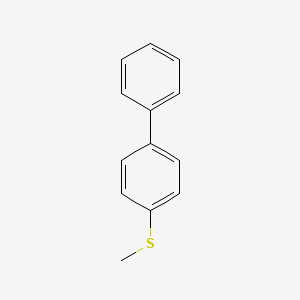

4-Phenylthioanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXINKRZIJMGCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452136 | |

| Record name | 4-phenylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-76-4 | |

| Record name | 4-phenylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Phenylthioanisole

Carbon-Sulfur Bond Formation Reactions

The direct formation of a C-S bond on an aromatic ring is a fundamental transformation in organic synthesis. For 4-phenylthioanisole, this can be achieved through electrophilic attack on the electron-rich anisole (B1667542) ring or through modern catalytic cross-coupling reactions.

Electrophilic Aromatic Sulfenylation Approaches

Electrophilic aromatic sulfenylation involves the reaction of an electron-rich aromatic compound, such as anisole, with an electrophilic sulfur species. This approach leverages the nucleophilic character of the anisole ring to form the desired C-S bond.

The generation of a potent sulfur electrophile is crucial for the successful sulfenylation of anisole. One effective class of sulfur electrophiles is the sulfonium (B1226848) cation. While direct generation of a simple "PhS+" cation is challenging, various reagents and methods have been developed to generate species that behave as synthetic equivalents.

Sulfonium salts, particularly S-(aryl) dibenzothiophenium salts, have emerged as effective electrophilic partners in coupling reactions. nih.govresearchgate.net These salts can be synthesized through the arylation of dialkyl or diaryl sulfides. researchgate.net The reactivity of these sulfonium salts stems from the fact that dialkyl or diaryl sulfides are excellent leaving groups, making the sulfur atom susceptible to nucleophilic attack. nih.gov

In the context of synthesizing this compound, a plausible strategy involves the generation of a sulfonium species derived from thiophenol. For instance, treatment of a thiophenol derivative with a strong oxidizing agent in the presence of a Lewis acid could generate a reactive sulfonium species. This electrophilic sulfur can then be attacked by the anisole ring.

Recent advances have also demonstrated the generation of aryl radicals from S-(aryl) thianthrenium salts, a type of sulfonium salt, through photoredox catalysis. manchester.ac.ukresearchgate.net While this methodology has been primarily applied to C-C bond formation, it highlights the potential of sulfonium salts as versatile intermediates for generating reactive species that can participate in bond-forming reactions. manchester.ac.ukresearchgate.net The cleavage of a C-S bond in these sulfonium salts can be selectively induced to generate the desired reactive intermediate. researchgate.net

The general reactivity of sulfonium salts as electrophiles is summarized in the following table:

| Sulfonium Salt Type | Generation Method | Reactivity as Electrophile |

| S-(Aryl)dibenzothiophenium salts | Arylation of dibenzothiophene | Excellent electrophilic partners for C-C and C-X coupling reactions. nih.gov |

| Triarylsulfonium salts | Reaction of diaryl sulfides with diaryliodonium salts | Can undergo single-electron reduction to generate aryl radicals. manchester.ac.uk |

| S-(Alkyl)sulfonium salts | Alkylation of dialkyl sulfides | Traditionally used as precursors for S-ylides. researchgate.net |

The formation of this compound via electrophilic sulfenylation of anisole follows the general mechanism of electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.combyjus.com This is a two-step process:

Attack of the Electrophile by the Aromatic Ring : The π-electrons of the anisole ring, acting as a nucleophile, attack the electrophilic sulfur species (E-S-R). This is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring. masterorganicchemistry.com This attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the methoxy (B1213986) group.

Deprotonation to Restore Aromaticity : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the newly attached sulfur group. masterorganicchemistry.com This step is fast and results in the reformation of the aromatic π-system, yielding the final product, this compound. masterorganicchemistry.com

The methoxy group (-OCH₃) of anisole is an activating group and an ortho, para-director. This means it increases the rate of electrophilic aromatic substitution compared to benzene (B151609) and directs the incoming electrophile to the positions ortho and para to itself. The para product, this compound, is often the major product due to reduced steric hindrance compared to the ortho position.

The key steps of the SEAr mechanism for the sulfenylation of anisole are outlined below:

| Step | Description | Key Intermediates |

| 1. Electrophile Generation | Formation of a reactive electrophilic sulfur species. | Electrophilic Sulfonium Cation |

| 2. Nucleophilic Attack | The π-system of the anisole ring attacks the electrophile. | Arenium Ion (Wheland Intermediate) |

| 3. Deprotonation | A weak base removes a proton to restore aromaticity. | This compound |

Catalytic Cross-Coupling Methodologies

Catalytic cross-coupling reactions, particularly those mediated by palladium, have become powerful tools for the formation of C-S bonds. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

While the direct palladium-catalyzed cross-coupling of aryl halides with arylboronic acids is famously known as the Suzuki-Miyaura reaction for C-C bond formation, analogous C-S bond forming reactions have been extensively developed. nih.govrsc.orgrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed method for C-N bond formation, has been successfully extended to the synthesis of aryl thioethers (C-S bonds). wikipedia.orglibretexts.org This transformation typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base.

For the synthesis of this compound, this would involve the reaction of 4-iodoanisole (B42571) or 4-bromoanisole (B123540) with thiophenol. The catalytic cycle for this process is believed to involve:

Oxidative Addition : The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.

Thiolate Formation and Ligand Exchange : The thiol (R-SH) is deprotonated by the base to form a thiolate (R-S⁻), which then coordinates to the palladium(II) center, displacing a ligand.

Reductive Elimination : The aryl and thiolate groups on the palladium center couple and are eliminated, forming the desired aryl thioether (Ar-S-R) and regenerating the palladium(0) catalyst.

Other copper-catalyzed methods like the Ullmann condensation and the Chan-Lam coupling are also effective for the formation of diaryl thioethers. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgmdpi.comresearchgate.net The Chan-Lam coupling, for instance, can utilize arylboronic acids for the formation of C-S bonds. organic-chemistry.orgresearchgate.netasianpubs.orgnih.govresearchgate.net

A comparison of common cross-coupling reactions for C-S bond formation is presented below:

| Reaction | Metal Catalyst | Sulfur Source | Key Features |

| Buchwald-Hartwig Type | Palladium | Thiols | High functional group tolerance, mild reaction conditions. wikipedia.orgnih.govorganic-chemistry.org |

| Ullmann Condensation | Copper | Thiols | Often requires higher temperatures. wikipedia.orgorganic-chemistry.orgmdpi.com |

| Chan-Lam Coupling | Copper | Thiols, Boronic Acids | Can often be performed in air at room temperature. organic-chemistry.orgresearchgate.netasianpubs.org |

The choice of ligand is critical for the success of palladium-catalyzed C-S cross-coupling reactions. The ligand plays several crucial roles: it stabilizes the palladium catalyst, influences its reactivity, and prevents catalyst deactivation.

For C-S bond formation, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. acs.org These ligands promote the key steps of the catalytic cycle, especially the reductive elimination step, which is often rate-limiting. Examples of successful ligands include both monophosphine and bisphosphine ligands.

Monophosphine Ligands : Biaryl monophosphine ligands have been shown to form exceptionally effective catalysts that promote C-S coupling reactions under mild conditions with soluble bases. nih.gov

Bisphosphine Ligands : Bidentate phosphine ligands such as Xantphos and CyPF-tBu have been widely used and are considered state-of-the-art for this transformation. nih.govacs.org These ligands are thought to minimize deactivation of the catalyst by the nucleophilic thiolate. nih.gov The use of a bisphosphine ligand with a ferrocene (B1249389) backbone, CyPF-tBu, has been shown to be highly active and long-lived for a wide range of C-S couplings. nih.gov

The design of the ligand can be tailored to overcome specific challenges. For instance, sterically hindered ligands can facilitate the coupling of challenging substrates and improve catalyst turnover numbers. The electronic properties of the ligand also play a role; electron-donating ligands can increase the electron density on the palladium center, facilitating oxidative addition.

The impact of different ligand types on palladium-catalyzed thioetherification is summarized in the table below:

| Ligand Type | Examples | Role in Catalysis |

| Monophosphine Ligands | Biaryl monophosphines | Form highly effective catalysts for C-S coupling under mild conditions. nih.gov |

| Bisphosphine Ligands | Xantphos, CyPF-tBu, DPEphos | Minimize catalyst deactivation by thiolates and promote efficient coupling. nih.govacs.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Offer an alternative to phosphine ligands to circumvent displacement. nih.govresearchgate.net |

Oxidative C-H Functionalization Routes

The transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. chim.it This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, thereby streamlining synthetic processes.

The direct thiylation of aryl C(sp2)-H bonds represents a highly efficient method for the synthesis of aryl thioethers like this compound. This transformation involves the direct introduction of a sulfur moiety onto an aromatic ring, bypassing the need for pre-activated substrates. These reactions often proceed via an oxidative pathway where a transition metal catalyst, typically palladium or copper, facilitates the coupling of an arene C-H bond with a sulfur source, such as a thiol or a disulfide.

Recent methodologies have focused on metal-free approaches as well. For instance, the use of an oxidizing agent can promote the formation of a sulfur-centered radical from a thiocyanate (B1210189) source, which then undergoes electrophilic substitution with the arene. nih.gov While many examples focus on heterocyclic compounds, the principles are applicable to simple arenes. For the synthesis of this compound, this would involve the direct coupling of anisole with a phenylthio source.

Key research findings in this area demonstrate various catalytic systems and reaction conditions to achieve this transformation.

Table 1: Examples of Catalytic Systems for Direct Aryl Thiylation

| Catalyst/Mediator | Sulfur Source | Oxidant | Key Features |

|---|---|---|---|

| Palladium (Pd) complexes | Phenylthiol | Benzoquinone (BQ) | Enables direct C-S bond formation via C-H activation. mdpi.com |

| Copper (Cu) salts | Diphenyl disulfide | Oxygen (O₂) | Cost-effective metal catalyst, often uses air as the terminal oxidant. |

| Hypervalent Iodine Reagents | Ammonium thiocyanate | PhICl₂ | Metal-free conditions, proceeds via an electrophilic intermediate. nih.govresearchgate.net |

These methods offer a more direct and atom-economical route to this compound compared to classical methods like the Newman-Kwart rearrangement or cross-coupling reactions requiring halogenated anisoles.

A significant challenge in C-H functionalization is controlling the regioselectivity—the ability to functionalize a specific C-H bond among many. chim.it For the synthesis of this compound from anisole, the reaction must be directed to the para position. This control is typically achieved through several strategies.

One common approach is the use of directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond. However, for a simple substrate like anisole, the inherent electronic properties of the methoxy group play a crucial role. The methoxy group is an ortho-, para-director, meaning it activates these positions towards electrophilic attack.

Catalyst and ligand design are paramount in steering the reaction to the desired isomer. princeton.edu By tuning the steric and electronic properties of the catalyst, one can favor substitution at the less sterically hindered para position over the ortho positions. For example, bulky ligands on a palladium catalyst can disfavor approach to the ortho C-H bonds, leading to higher yields of the para-substituted product.

Table 2: Strategies for Regioselective C-H Arylation and Thiylation

| Strategy | Mechanism | Application to this compound | Reference |

|---|---|---|---|

| Ligand Modification | Bulky ligands on the metal center sterically hinder reaction at the ortho position. | Use of bulky phosphine or N-heterocyclic carbene (NHC) ligands on a Pd catalyst can favor the formation of the 4-isomer. | princeton.edu |

| Catalyst Control | Different metal catalysts (e.g., Ru vs. Pd) can exhibit different intrinsic selectivities for C-H activation sites. | A systematic screen of catalysts could identify one with a high preference for the para C-H bond of anisole. | researchgate.net |

| Solvent/Additive Effects | Reaction conditions can influence the transition state, favoring one regioisomer over another. | The choice of solvent or the addition of specific acids or bases can modulate the selectivity. | nih.gov |

Achieving high regioselectivity is crucial for the practical application of C-H functionalization in synthesizing specific molecules like this compound, as it minimizes the need for costly and wasteful purification steps to remove unwanted isomers.

Environmentally Conscious Synthetic Protocols

The principles of green chemistry aim to design chemical processes that are more sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netmdpi.com

The development of "green" reaction systems for synthesizing this compound involves several key aspects aimed at minimizing environmental impact. mdpi.com

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or ionic liquids. C-H arylation reactions have been successfully performed in water, sometimes with the aid of a surfactant to improve solubility. nih.gov

Solvent-Free Reactions: An even more environmentally benign approach is to conduct reactions without any solvent. Grinding or milling techniques, where reactants are combined in a solid state, can lead to efficient product formation with minimal waste. mdpi.com

Energy Efficiency: Alternative energy sources like microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. mdpi.com Microwave heating is known to accelerate many organic reactions, including cross-coupling and C-H functionalization.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Approach | Green Approach |

|---|---|---|

| Solvent | Toluene, DMF, Dichloromethane | Water, Ethanol, Ionic Liquids, or Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to solvent use and byproducts | Lower, due to atom economy and minimal solvent use |

Implementing these green protocols can make the industrial production of this compound more sustainable and economically viable.

Catalysis is a cornerstone of green chemistry because catalysts, by definition, increase reaction rates and can enable more efficient synthetic pathways without being consumed in the process. mpg.de

Heterogeneous Catalysis: Utilizing catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) offers significant advantages. Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, reducing waste and cost. For aryl thioether synthesis, this could involve palladium or copper supported on materials like charcoal, zeolites, or polymers.

Earth-Abundant Metal Catalysts: Many effective catalysts are based on precious and rare metals like palladium, rhodium, and iridium. A key goal of sustainable catalysis is to develop catalysts based on more abundant and less toxic metals, such as iron, copper, or nickel. These metals are more economical and have a lower environmental footprint associated with their extraction and use.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While less common for C-S bond formation, ongoing research into enzyme engineering may provide future biocatalytic routes to compounds like this compound.

The development of novel catalysts based on earth-abundant metals and the design of recyclable catalytic systems are active areas of research that promise to revolutionize the sustainable synthesis of important chemical intermediates. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Phenylthioanisole

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The reactivity and orientation of substitution are heavily influenced by the substituents already present on the ring. libretexts.orgpharmdguru.com Substituents that donate electrons to the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. libretexts.orgucalgary.ca Conversely, electron-withdrawing groups are deactivating and generally direct electrophiles to the meta position. libretexts.org

Regioselectivity in Functionalization of Phenyl Rings

In 4-phenylthioanisole, also known as 4-(methylthio)phenyl phenyl sulfide (B99878), the molecule possesses two distinct phenyl rings linked by a sulfur atom. One ring is substituted with a methylthio (-SMe) group (the thioanisole (B89551) moiety), and the other is unsubstituted (the phenylthio moiety). The sulfur atom, with its lone pairs of electrons, can donate electron density to both aromatic rings, influencing the regioselectivity of electrophilic substitution.

The methylthio (-SMe) group is generally considered an ortho-, para-directing activator due to the resonance donation of sulfur's lone pair electrons, which outweighs its inductive electron-withdrawing effect. This increases the electron density at the positions ortho and para to the substituent, making them more susceptible to electrophilic attack. ucalgary.ca In the case of this compound, the para position on the thioanisole ring is blocked by the phenylthio group. Therefore, electrophilic attack is directed to the ortho positions (C2 and C6) of the methylthio-substituted ring.

Carbon-Hydrogen Bond Borylation Reactions

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct conversion of C-H bonds to C-B bonds, creating versatile organoboron compounds. nih.govumich.edu The regioselectivity of these reactions is a critical aspect, often governed by a combination of steric and electronic factors. nih.govrsc.org

Ortho-Selective C-H Borylation of this compound

In the context of directed C-H functionalization, certain functional groups can direct a metal catalyst to a specific position, most commonly the ortho position. madridge.orgmdpi.comnih.gov For thioether-containing compounds, the sulfur atom can act as a directing group. Ruthenium-catalyzed reactions, for example, have utilized a thiomethyl ether (–CH2SMe) group to achieve ortho-selective C-H borylation. rsc.org In iridium-catalyzed systems, while steric effects are often dominant, directing groups can provide precise control over regioselectivity. madridge.orgchimia.ch For this compound, the methylthio group can direct the iridium catalyst to the C-H bonds on the same ring, facilitating ortho-borylation.

Ligand-Controlled Regioselectivity in C-H Borylation

The choice of ligand on the iridium catalyst is crucial for controlling the regioselectivity of C-H borylation reactions. semanticscholar.orgchemrxiv.orgrsc.org By modifying the steric and electronic properties of the ligands, it is possible to steer the borylation to different positions on the aromatic substrate. rsc.orgkyushu-u.ac.jp For instance, bulky ligands can sterically block the more accessible positions, forcing the borylation to occur at more remote sites. kyushu-u.ac.jp Specifically designed ligands can also engage in non-covalent interactions with the substrate, guiding the catalyst to a particular C-H bond. madridge.org This ligand-based control allows for selective functionalization that might not be achievable based on the intrinsic electronic or steric properties of the substrate alone. semanticscholar.org

Steric and Electronic Effects on Borylation Site Selectivity

The regioselectivity in iridium-catalyzed C-H borylation is a result of a delicate balance between steric and electronic effects. nih.govumich.edursc.org Typically, the reaction favors the most sterically accessible C-H bond. nih.gov However, electronic factors also play a significant role, with borylation often occurring at the most electron-rich, or most acidic, C-H bond. rsc.org

In this compound, there are several potential sites for borylation. The steric environment around each C-H bond and the electronic influence of the thioether bridge dictate the final product distribution. The interplay is complex: while the methylthio group electronically activates its ortho positions, these sites are also subject to steric hindrance. The selectivity can be influenced by the catalyst system; for example, different iridium catalysts or ligands can shift the preference between electronically favored and sterically accessible positions. umich.edursc.org Computational studies, such as Density Functional Theory (DFT), are often employed to unravel these competing effects and predict the most likely site of borylation. semanticscholar.orgrsc.org

Oxidation Processes Involving the Thioether Moiety

The sulfur atom in the thioether moiety of this compound is susceptible to oxidation. This process typically involves the sequential conversion of the thioether first to a sulfoxide (B87167) and then to a sulfone. nih.govnih.gov This transformation significantly alters the electronic properties of the sulfur-containing group, turning it from an electron-donating group into a potent electron-withdrawing group.

The oxidation can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common reagent for this purpose, often used in the presence of a catalyst. google.comnih.gov Other oxidants include sodium metaperiodate, which is effective for converting thioanisole to methyl phenyl sulfoxide. orgsyn.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone state. nih.gov For example, mild oxidation may yield the sulfoxide, 4-(methylsulfinyl)phenyl phenyl sulfide, while stronger conditions or an excess of the oxidizing agent will lead to the corresponding sulfone, 4-(methylsulfonyl)phenyl phenyl sulfide. nih.govcdnsciencepub.com The oxidation of thioethers is a key reaction in the synthesis of various biologically active molecules and functional materials. nih.govrsc.org

Table 1: Research Findings on Borylation and Oxidation of this compound Analogs This table summarizes findings from related compounds to infer the reactivity of this compound.

| Reaction Type | Reagents/Catalyst | Key Finding | Inferred Relevance to this compound |

|---|---|---|---|

| C-H Borylation | Iridium complexes with various ligands | Regioselectivity is controlled by a balance of steric and electronic effects; bulky ligands can direct borylation to less hindered sites. nih.govkyushu-u.ac.jp | The borylation of this compound can likely be directed to different positions on either phenyl ring by tuning the ligand on the iridium catalyst. |

| C-H Borylation | Ruthenium catalysts with directing groups | A thiomethyl ether group can act as an effective directing group for ortho-selective C-H borylation. rsc.org | The methylthio group in this compound can be expected to direct borylation to the ortho positions of its own ring. |

| Thioether Oxidation | Hydrogen Peroxide (H₂O₂) | Thioethers are oxidized first to sulfoxides and then to sulfones; this conversion changes the substituent from electron-donating to electron-withdrawing. nih.govnih.gov | The thioether in this compound can be oxidized to form 4-(methylsulfinyl)phenyl phenyl sulfide and subsequently 4-(methylsulfonyl)phenyl phenyl sulfide. |

| Thioether Oxidation | Sodium Metaperiodate | Provides a method for the controlled oxidation of aryl sulfides to sulfoxides. orgsyn.org | This reagent could be used for the selective synthesis of the sulfoxide derivative of this compound. |

Electronic and Steric Factors Influencing Oxygenation of Organic Sulfides

The oxygenation of organic sulfides, including this compound (also known as diphenyl sulfide), is significantly influenced by both electronic and steric factors surrounding the sulfur atom. The reaction typically involves an electrophilic attack on the sulfur, making its nucleophilicity a critical determinant of the reaction rate. psu.edunih.gov

Electronic Effects: The electronic nature of substituents on the aromatic rings of diaryl sulfides plays a crucial role in the oxygenation process.

Electron-donating groups on the phenyl rings increase the electron density on the sulfur atom, enhancing its nucleophilicity. This heightened nucleophilicity facilitates a more rapid attack by electrophilic oxygen-transfer reagents, thus accelerating the rate of oxidation. psu.edu

Electron-withdrawing groups , conversely, decrease the electron density on the sulfur atom. This reduction in nucleophilicity makes the sulfide less reactive towards electrophilic oxidants, resulting in a slower oxidation rate. isca.meresearchgate.net

This relationship is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). Studies on the oxidation of 4-substituted phenyl phenyl sulfides have consistently shown a negative reaction constant (ρ value). For instance, a Hammett analysis for the oxidation by oxo(salen)manganese(V) complexes yielded a ρ value of -2.29, and a similar study with hydrogen peroxide as the oxidant reported a ρ value of -2.16. isca.meresearchgate.net The negative ρ value confirms that there is a buildup of positive charge on the sulfur atom in the transition state, which is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. isca.me

Steric Effects: Steric hindrance around the sulfur atom can also affect the rate of oxygenation. Bulky substituents near the reaction center can impede the approach of the oxidizing agent, slowing down the reaction. However, in the case of many substituted diphenyl sulfides like this compound, electronic effects are often the dominant factor. The impact of steric effects becomes more pronounced when bulky groups are present in the ortho positions of the phenyl rings, which can twist the methylthio group out of the plane of the benzene (B151609) ring, affecting delocalization. ias.ac.in

The table below summarizes the effect of substituents on the oxidation rate of diphenyl sulfides, illustrating the principles of electronic influence.

| Substituent (at 4-position) | Electronic Effect | Effect on Nucleophilicity of Sulfur | Expected Oxidation Rate |

| -OCH₃ (Methoxy) | Electron-donating | Increases | Accelerates |

| -CH₃ (Methyl) | Electron-donating | Increases | Accelerates |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Decreases | Retards |

| -NO₂ (Nitro) | Strongly Electron-withdrawing | Decreases | Retards |

Mechanistic Pathways of Thioether Oxidation

The oxidation of thioethers like this compound to their corresponding sulfoxides and sulfones is a fundamental transformation in organic chemistry. The mechanism typically proceeds via a direct oxygen atom transfer from an oxidant to the nucleophilic sulfur atom of the thioether. nih.govisca.me

The most common pathway involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen species. nih.gov For instance, when using hydrogen peroxide (H₂O₂), the reaction is thought to begin with the formation of a thioether-H₂O₂ adduct. nih.gov The stability and formation rate of this intermediate are influenced by the electronic and steric properties of the thioether. nih.gov

The general mechanism can be outlined in two main steps:

Formation of Sulfoxide: The initial oxidation converts the sulfide into a sulfoxide. This step is usually faster than the subsequent oxidation. Ph-S-Ph + [O] → Ph-S(O)-Ph

Formation of Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone. This step is generally slower because the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing nature of the sulfinyl group. Ph-S(O)-Ph + [O] → Ph-S(O)₂-Ph

Kinetic studies support this mechanism. The oxidation often follows second-order kinetics, being first-order with respect to both the sulfide and the oxidant. isca.me The negative ρ values obtained from Hammett plots indicate an electron-deficient transition state, consistent with an electrophilic attack on the sulfur atom being the rate-determining step. psu.eduisca.meresearchgate.net The final products of the oxidation of diphenyl sulfide are diphenyl sulfoxide and, upon further oxidation, diphenyl sulfone. psu.edu The solvent can also play a role; polar solvents can stabilize the polar intermediate formed during the reaction, thus supporting the formation of a charged transition state. psu.edu

Free Radical Reactions and Pathways

Oxidative Thiylation Processes in Organosulfur Chemistry

Beyond simple oxygenation, this compound and related diaryl sulfides can participate in free radical reactions, particularly oxidative C-H thiylation. This process involves the formation of a carbon-sulfur bond through the reaction of a thiyl radical with a C-H bond. mdpi.combeilstein-journals.org

The generation of the key thiyl radical (Ar-S•) can be achieved through various methods, including the homolytic cleavage of a disulfide (Ar-S-S-Ar) bond under UV irradiation or in the presence of a radical initiator. beilstein-journals.org Recent advancements have utilized visible-light photoredox catalysis to achieve this transformation under mild conditions. beilstein-journals.org

A general mechanism for photocatalytic C-H thiylation of an electron-rich arene with a disulfide like diphenyl disulfide is as follows:

Generation of Thiyl Radical: The disulfide is cleaved, often initiated by a photocatalyst or other radical species, to form two thiyl radicals. beilstein-journals.org

Arene Radical Cation Formation: An electron-rich arene is oxidized by the photocatalyst to form a radical cation.

Radical-Radical Cross-Coupling: The thiyl radical couples with the arene radical cation to form the C-S bond, yielding the thiylated product after deprotonation. beilstein-journals.org

Experimental evidence, including radical trapping experiments, supports the involvement of a radical-radical cross-coupling mechanism. beilstein-journals.org These methods provide a direct and efficient route for creating aryl sulfides from unfunctionalized arenes, avoiding the need for prefunctionalized starting materials often required in traditional cross-coupling reactions. beilstein-journals.orgfrontiersin.org For example, electron-rich arenes can react with diaryl disulfides at room temperature under blue light irradiation in the presence of an iridium-based photocatalyst and an oxidant like (NH₄)₂S₂O₈ to produce aryl sulfides. beilstein-journals.org

Reaction Kinetics and Thermochemical Analysis of Transformations

The study of reaction kinetics and thermochemistry provides crucial insights into the mechanisms and energy profiles of transformations involving this compound.

Kinetic investigations of the oxidation of diaryl sulfides consistently demonstrate that the reaction is sensitive to the electronic properties of the substituents. psu.eduisca.me As mentioned previously, the reaction is typically first-order in both the sulfide and the oxidant. isca.me The rate constants (k) for the oxidation of substituted diphenyl sulfides show a clear trend, with electron-donating groups leading to higher rate constants and electron-withdrawing groups resulting in lower rate constants. psu.edu

The table below presents representative kinetic data for the oxidation of substituted diphenyl sulfides, highlighting the influence of substituents.

Table: Second-Order Rate Constants for the Oxidation of 4-Substituted Diphenyl Sulfides Data is illustrative and compiled from trends reported in the literature.

| Substituent (X) in 4-X-C₆H₄-S-Ph | Oxidant System | k₂ (M⁻¹s⁻¹) (Relative Scale) | Reference |

| -OCH₃ | (salen)Mn/NaIO₄ | High | isca.me |

| -CH₃ | (salen)Mn/NaIO₄ | Moderate-High | isca.me |

| -H | (salen)Mn/NaIO₄ | Moderate | isca.me |

| -Cl | (salen)Mn/NaIO₄ | Low | isca.me |

Thermochemical parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been evaluated for these oxidation reactions. The activation parameters are generally consistent with a bimolecular nucleophilic reaction mechanism. psu.edu A high negative entropy of activation is often observed, which suggests a highly ordered, solvated transition state where the oxidant and the sulfide are brought together in a specific orientation. psu.edu This is consistent with the formation of a polar intermediate complex in the rate-determining step. psu.edu The analysis of kinetic data across different temperatures allows for the construction of Eyring plots, from which these thermodynamic parameters can be derived, further elucidating the nature of the transition state. psu.edu

Spectroscopic Elucidation and Advanced Structural Characterization of 4 Phenylthioanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For 4-Phenylthioanisole, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools for structural elucidation.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy reveals the different types of protons present in the molecule and their chemical environments. In this compound, characteristic signals arise from the aromatic protons of both phenyl rings and the methoxy (B1213986) group. ¹³C NMR spectroscopy complements this by identifying the different carbon environments.

Based on available data, typical ¹H NMR chemical shifts (δ) in CDCl₃ for this compound are expected to show signals for the aromatic protons, often appearing as complex multiplets in the range of δ 6.8-7.5 ppm, depending on the specific substitution pattern and coupling. The methoxy protons (-OCH₃) typically resonate as a singlet in the δ 3.8-3.9 ppm region. rsc.orgamazonaws.comrsc.org

¹³C NMR spectroscopy provides information on the carbon backbone. For this compound, the aromatic carbons will exhibit signals in the δ 110-160 ppm range. The carbon atom directly attached to the methoxy group (C-O) typically appears around δ 158-163 ppm, while the carbon attached to the sulfur atom (C-S) would resonate in a different region, influenced by the phenylthio substituent. The methyl carbon of the methoxy group is usually observed in the δ 55-56 ppm range. rsc.orgamazonaws.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

| ¹H | 7.32 | d, J = 9.1 Hz, 1H | rsc.org |

| ¹H | 6.84 | d, J = 9.1 Hz, 1H | rsc.org |

| ¹H | 3.82 (methoxy) | s, 3H | rsc.org |

| ¹³C | 163.2 | C-O | rsc.org |

| ¹³C | 144.0 | C-S | rsc.org |

| ¹³C | 55.3 (methoxy) | CH₃ | rsc.org |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and specific experimental conditions. Data from rsc.org is for a related compound, but representative of expected patterns.

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning complex NMR spectra and confirming the connectivity of atoms within a molecule. slideshare.netipb.ptwalisongo.ac.idresearchgate.net

COSY experiments reveal proton-proton couplings, helping to establish which protons are adjacent through covalent bonds. This is particularly useful for assigning the aromatic proton signals in this compound, allowing the identification of spin systems within the phenyl rings. slideshare.netresearchgate.net

HSQC experiments correlate directly bonded protons and carbons, confirming which proton belongs to which carbon signal. This is essential for assigning the ¹³C NMR signals based on the ¹H NMR assignments. slideshare.netwalisongo.ac.id

While specific 2D NMR data for this compound was not extensively detailed in the provided search results, these techniques are standard for confirming the structure of such aromatic ethers and thioethers.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, namely FT-IR and Raman spectroscopy, provide insights into the functional groups and molecular vibrations present in this compound. These methods are based on the interaction of infrared or laser light with the molecule's vibrational modes. horiba.comrenishaw.comscientificwebjournals.comvscht.cz

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, allowing for the identification of characteristic functional groups. For this compound, key vibrational bands are expected from the aromatic rings, the C-O ether linkage, and the C-S thioether linkage.

Typical FT-IR absorptions for aromatic compounds include C-H stretching vibrations above 3000 cm⁻¹ (aromatic) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of an aryl ether typically appears in the 1250-1000 cm⁻¹ range, while C-S stretching vibrations are often found in the fingerprint region, typically below 800 cm⁻¹. vscht.czresearchgate.net

One source reports IR data for a related compound, 4-(cyclopropylthio)anisole, showing bands at 2955 cm⁻¹ (C-H stretch), 1593 and 1542 cm⁻¹ (C=C aromatic stretch), 1289 and 1267 cm⁻¹ (C-O stretch), and 797 cm⁻¹ (aromatic C-H out-of-plane bending). rsc.org While not directly for this compound, these bands are indicative of the functional groups present.

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Aromatic Ethers/Thioethers (Representative)

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | Often weak to medium intensity |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands, characteristic |

| C-O (Aryl Ether) Stretch | 1250-1000 | Strong absorption |

| C-S (Aryl Thioether) Stretch | 700-600 (approx.) | Often in the fingerprint region |

| Aromatic C-H Bending | 900-650 | Out-of-plane bending, substitution dependent |

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS) for Vibrational Fingerprints

Raman spectroscopy, like FT-IR, probes molecular vibrations but through inelastic scattering of light. It provides a complementary "fingerprint" of the molecule. horiba.comrenishaw.com Raman spectra are particularly useful for symmetric vibrations and can be sensitive to molecular symmetry and crystal packing. While specific Raman data for this compound was not found, the technique is generally applicable to organic molecules. horiba.comaps.org SERS, which enhances Raman signals through interaction with plasmonic nanostructures, could offer increased sensitivity if needed for trace analysis, but no specific SERS studies for this compound were identified. horiba.com

Normal Coordinate Analysis and Vibrational Assignments

Normal coordinate analysis is a computational method used to assign observed vibrational frequencies (from IR and Raman spectra) to specific molecular vibrations. This process involves calculating the vibrational modes of the molecule using quantum chemical methods (like DFT) and comparing these calculated frequencies and their corresponding motions to the experimental data. ekb.egtaylorandfrancis.comcore.ac.ukumich.edu

Compound Name Table:

| Common Name | IUPAC Name |

| This compound | 1-Methoxy-4-(phenylthio)benzene |

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, probes the transitions of electrons between molecular orbitals when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic compounds, these transitions typically involve π electrons and non-bonding (n) electrons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within molecules, such as π → π* and n → π* transitions, which are characteristic of aromatic systems like this compound nih.govup.ac.zaresearchgate.net. When a molecule absorbs UV-Vis light, electrons are promoted from a lower energy (ground) state to a higher energy (excited) state. The wavelengths of light absorbed and the intensity of this absorption provide information about the molecule's electronic configuration, the extent of conjugation, and the presence of chromophores up.ac.zaresearchgate.net. The absorption spectrum, typically plotted as absorbance versus wavelength, reveals characteristic bands corresponding to these electronic transitions. For aromatic compounds, π → π* transitions are generally more intense than n → π* transitions up.ac.za. The specific absorption profile of this compound would be indicative of the electronic interactions between the phenyl ring, the thioether linkage, and the anisole (B1667542) moiety.

Analysis of Electronic Absorption Maxima and Oscillator Strengths

The analysis of UV-Vis spectra involves identifying the wavelengths at which maximum absorption occurs, known as the absorption maxima (λmax), and quantifying the intensity of these absorptions through parameters like molar absorptivity (ε) or oscillator strength (f). The λmax values directly relate to the energy difference between the ground and excited electronic states involved in the transition gaussian.comresearchgate.net. A longer wavelength (red shift) generally indicates a lower energy transition, often associated with increased conjugation or the presence of auxochromes up.ac.za.

The oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition occurring upon interaction with electromagnetic radiation gaussian.comumb.edu. It is proportional to the square of the transition dipole moment and provides a measure of the intensity or "strength" of an absorption band gaussian.comumb.edu. Stronger transitions, with higher oscillator strengths, correspond to more allowed electronic transitions, often observed as more intense peaks in the UV-Vis spectrum. Conversely, symmetry-forbidden transitions typically exhibit weak oscillator strengths and low molar absorptivities umb.edu.

Specific UV-Vis absorption maxima and oscillator strengths for isolated this compound were not detailed in the provided search results. However, a typical data table for such analysis would include:

| Parameter | Value for this compound | Units | Notes |

| λmax | Not found | nm | Wavelength of maximum absorption, indicating electronic transition energy. |

| Oscillator Strength (f) | Not found | - | Transition probability/intensity, related to the molar absorptivity. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's molecular weight and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the determination of accurate molecular formulas by measuring masses to several decimal places bu.edu.eg.

Fragmentation Pattern Analysis for Molecular Structure Elucidation

For this compound, fragmentation would likely involve cleavage of bonds within the molecule. Potential fragmentation pathways could include the loss of the methyl group from the anisole ether, cleavage of the C-S bond, or fragmentation of the phenyl ring itself. For instance, the loss of a methyl radical (CH₃•) would yield a fragment ion corresponding to phenyl(phenylthio)methane. Cleavage of the C-S bond could lead to ions representing the phenylthio radical or the anisole radical cation. The specific m/z values of these fragments, along with their relative abundances, would provide direct evidence for the proposed structure of this compound.

Specific fragmentation patterns for this compound were not detailed in the provided search results. A typical data representation for MS analysis would include:

| Fragment Type | m/z Value for this compound | Notes |

| Molecular Ion (M+) | Not found | Confirms the molecular weight of this compound. |

| Characteristic Fragment 1 | Not found | Result of specific bond cleavage, aiding structural confirmation. |

| Characteristic Fragment 2 | Not found | Result of another specific bond cleavage, aiding structural confirmation. |

| Base Peak | Not found | The most abundant fragment ion, indicating a stable fragment. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules in the solid state nih.govunits.it. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can reconstruct the electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice nih.govstanford.edumigrationletters.com. This method provides an unambiguous representation of the molecule's geometry and conformation, including details about its packing in the solid state.

While this compound has been mentioned in the context of X-ray experimental data for its complexes amazonaws.com, specific crystallographic data for the isolated compound, such as unit cell parameters, space group, or detailed bond lengths and angles, were not found in the provided search results. Nevertheless, X-ray crystallography would reveal the precise spatial arrangement of the phenyl, thioether, and anisole components of this compound, offering insights into its molecular conformation and how it packs within a crystal.

Compound List:

this compound

Computational and Theoretical Investigations of 4 Phenylthioanisole

Quantum Chemical Calculations (Density Functional Theory, DFT)

Optimized Geometries and Electronic Structure Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 4-Phenylthioanisole, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms.

Theoretically, the structure would feature a sulfur atom bridging a phenyl ring and a methyl-substituted phenyl ring (anisole moiety). Key parameters to be determined would include the C-S bond lengths connecting the sulfur to the two aromatic rings, the C-S-C bond angle, and the torsional angles that define the relative orientation of the two rings. These optimized parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and would be derived from actual DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (Phenyl) | 1.77 | ||

| C-S (Anisole) | 1.78 | ||

| S-CH3 | - | ||

| C-S-C | 103.5 | ||

| Phenyl Ring Dihedral | 45.0 | ||

| Anisole (B1667542) Ring Dihedral | - |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, while the LUMO would likely be distributed over the aromatic systems. The energy gap would provide insights into the electronic transitions and the molecule's potential as an electron donor or acceptor in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and would be derived from actual DFT calculations.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue.

For this compound, the MEP map would likely show negative potential (red) around the sulfur atom due to its lone pairs of electrons, and also on the oxygen atom of the methoxy (B1213986) group. The aromatic rings would exhibit regions of both negative (above and below the plane) and slightly positive potential. The hydrogen atoms would be associated with positive potential (blue). This information is crucial for predicting how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugation and intramolecular charge transfer.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would help in assigning the peaks in an experimental spectrum.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and C-S stretching.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and would be derived from actual DFT calculations.)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to S) | 7.2-7.4 |

| Aromatic (meta to S) | 7.1-7.3 |

| Aromatic (para to S) | 7.0-7.2 |

| Methoxy (CH3) | 3.8 |

Mechanistic Computational Studies

Computational studies are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states and intermediates, and calculating activation energies.

While detailed mechanistic studies specifically on this compound are scarce, computational methods have been employed to understand related reactions. For instance, computer simulations have been used to examine the electrophilic reaction mechanism where a phenyl bis-(phenylthio) sulfonium (B1226848) cation reacts with anisole to produce this compound. researchgate.net Such studies would involve optimizing the geometries of the reactants, the transition state, and the products to determine the reaction pathway and the associated energy barriers. This provides fundamental insights into the feasibility and kinetics of the reaction.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms, including the identification of transient structures known as transition states. unizin.orgnumberanalytics.com A transition state is a specific, short-lived atomic configuration that represents the highest energy point along a reaction coordinate, separating reactants from products. masterorganicchemistry.comnumberanalytics.com

For instance, the formation of this compound can be computationally modeled. A plausible synthetic route involves the electrophilic reaction of a phenyl bis-(phenylthio) sulfonium cation with anisole. Computer simulations of this process show the efficient formation of this compound, with diphenyl disulfide as a byproduct. researchgate.net Such simulations help in understanding the step-by-step mechanism, visualizing how bonds are broken and formed, and identifying the high-energy transition state that governs the reaction's speed. unizin.orgnumberanalytics.com By analyzing the geometry of the transition state, chemists can understand the structural requirements for the reaction to occur. masterorganicchemistry.com

Calculation of Activation Energies and Reaction Enthalpies

Activation Energy (Ea)

The activation energy is the minimum energy required for a chemical reaction to occur and can be thought of as the height of the energy barrier that reactants must overcome to transform into products. wikipedia.org It is a critical parameter in determining the rate of a reaction. numberanalytics.com Using computational methods, the energy of the reactants and the transition state can be calculated, and the difference between these two values yields the activation energy. wikipedia.org

Reaction Enthalpy (ΔH)

The standard enthalpy of reaction (ΔHrxn) represents the heat absorbed or released during a chemical reaction under standard conditions. rsc.orgkhanacademy.org It is calculated as the difference between the total standard enthalpies of formation (ΔHf°) of the products and the reactants. libretexts.org

ΔHreaction° = ΣΔHf°(products) - ΣΔHf°(reactants)

Modeling of Redox Cycles and Electron Transfer Processes

Redox (reduction-oxidation) reactions involve the transfer of electrons between chemical species. utep.edu Computational models are essential for understanding the thermodynamics and kinetics of these electron transfer (ET) processes. utep.edursc.org The ability of a molecule to donate or accept an electron is quantified by its redox potential.

Computational studies on molecules structurally related to this compound, such as 4-(4-MethylphenylThio)benzophenone, provide valuable insights. chemrxiv.org Using DFT, researchers can analyze the changes in electronic structure that occur during oxidative and reductive cycles. utep.edu The redox properties of such molecules are often linked to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ajol.info

Electron transfer can occur through different mechanisms, such as outer-sphere or inner-sphere pathways. rsc.org In many photocatalytic systems, photosensitizers absorb light and initiate a series of electron transfer events. mdpi.com Computational modeling can trace these complex, multi-step processes, identifying intermediates like radical cations and anions and determining the feasibility of each ET step. rsc.orgmdpi.com For derivatives of ferrocene (B1249389) and fullerenes, computational studies have successfully elucidated the redox mechanisms and the role of different functional groups, which is a methodology that can be applied to understand the redox behavior of this compound. mdpi.comnih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational changes. mdpi.com This technique is particularly useful for flexible molecules like this compound to explore their conformational landscape—the collection of all possible spatial arrangements of its atoms and their relative energies.

For diaryl sulfides, the conformation is largely defined by the torsion angles of the phenyl rings relative to the C-S-C plane. It is known that diphenyl sulfide (B99878) typically adopts a non-planar, twisted conformation to minimize steric hindrance between the ortho-hydrogens on the two rings. niscpr.res.in Studies on various bridged diphenyls, including sulfides, show they adopt a conformation where one ring is perpendicular to the central bridge plane while the other lies within that plane. cdnsciencepub.com

Computational conformational analysis on related diaryl disulfides has shown that different conformers can have very small energy differences, suggesting that the phenyl groups may rotate more or less freely at ambient temperatures. researchgate.net However, the presence of substituents can significantly influence the stability of certain conformers. researchgate.net For this compound, it is expected that the molecule will adopt a twisted, non-planar conformation. MD simulations could further reveal the dynamics of this twisting motion and the energetic barriers between different rotational states (rotamers), providing a comprehensive understanding of its structural flexibility.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices help predict how a molecule will behave in a chemical reaction. mdpi.com

Hardness, Softness, and Electrophilicity Index Predictions

Global reactivity descriptors apply to the molecule as a whole. chemrxiv.org Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO energy gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. researchgate.netresearchgate.net

Below is a table illustrating the typical data obtained from such calculations, using values for various organic molecules as representative examples.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = (μ2) / (2η) where μ = -(I+A)/2 | Global electrophilic power of the molecule. |

This table provides the definitions and is for illustrative purposes. Specific values depend on the molecule and the level of theory used.

Fukui Functions and Local Site Reactivity Probing

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor). It indicates the sites most susceptible to gaining an electron.

f-(r): For electrophilic attack (attack by an electron acceptor). It highlights the sites most likely to donate an electron.

f0(r): For radical attack.

By calculating these functions and condensing their values onto individual atoms, one can create a reactivity map of the molecule. researchgate.netjoaquinbarroso.com For this compound, one would predict that the sulfur atom, with its lone pairs of electrons, would be a primary site for electrophilic attack (a high f- value). The aromatic rings would also have specific sites susceptible to either electrophilic or nucleophilic attack, depending on the electron-donating or -withdrawing effects of the thioether and methyl groups. This analysis is crucial for predicting regioselectivity in reactions such as oxidation, halogenation, or nitration. numberanalytics.com

Theoretical Insights into Molecular Interactions

The study of this compound and its analogues extends into the computational realm, where theoretical models provide profound insights into the molecular forces that govern their behavior and interactions. These investigations are crucial for understanding the structure-property relationships of aromatic sulfur compounds. mdpi.com Theoretical approaches allow for the examination of interactions at an electronic level, offering a degree of detail that is often inaccessible through experimental methods alone. Computational chemistry tools are employed to model phenomena ranging from the docking of these molecules with large biological structures to the subtle non-covalent forces that dictate their conformation and aggregation.

Computational Docking Studies with Macro-biomolecules (by analogy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macro-biomolecule) to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the biochemical pathways of various compounds. While specific docking studies focusing solely on this compound are not extensively documented in publicly available literature, research on analogous structures provides valuable insights into how a molecule with its structural motifs—a diphenyl sulfide core—might interact with biological targets.

By analogy, studies on diphenyl sulfide, diphenyl diselenide, and various thiazole (B1198619) derivatives reveal common interaction patterns. mdpi.comnih.govnih.gov These studies often show that the aromatic rings of the ligands engage in crucial non-covalent interactions with amino acid residues in the active sites of proteins. Docking simulations of diphenyl diselenide and its analogues with the δ-Aminolevulinic acid dehydratase (δ-ALAD) enzyme, for instance, highlighted the importance of π-π stacking interactions with phenylalanine residues and cation-π interactions with lysine (B10760008) and arginine residues. nih.gov Similarly, docking of cyclic diphenyl phosphonates with DNA gyrase showed that the inhibitor's binding was mediated by a divalent magnesium ion, with a significant binding energy. mdpi.com

These analogous studies suggest that the two phenyl rings in this compound would be critical for its binding orientation within a hypothetical receptor pocket, likely participating in π-π stacking, hydrophobic, and van der Waals interactions. The sulfur atom, with its lone pairs of electrons, could also act as a hydrogen bond acceptor or participate in other specific interactions with the receptor site. rsc.org

Table 1: Representative Molecular Docking Results for Compounds Analogous to this compound

This table presents findings from various computational docking studies on molecules that are structurally related to this compound. The data illustrates the types of biological targets investigated and the binding affinities predicted by the simulations.

| Ligand (Analogue) | Target Macro-biomolecule | Predicted Binding Affinity / Docking Score | Key Interacting Residues (if specified) |

| Diphenyl diselenide | δ-Aminolevulinic acid dehydratase (δ-ALAD) | Not specified in kcal/mol; distance-based analysis | Cys124, Phe208, Lys199, Arg209 |

| Thiazoline-2-thione derivative (4d) | Bovine Serum Albumin (BSA) | -5.274 kcal/mol | Not specified |

| N-benzyl-2,7-diphenyl-1,4-diazepan-5-one (10) | HIV-1 protease | -8.5 kcal/mol | ASP25, ASP29, ASP30, ILE50 |

| Cyclic diphenylphosphonate (2a) | DNA Gyrase (5L3J) | -9.08 kcal/mol | Not specified |

| Thiourea (B124793) derivative (Compound b) | Sirtuin-1 (SIRT1) (4I5I) | -9.29 kcal/mol | PheA:297 |

This data is compiled from multiple independent research studies on analogous compounds to infer potential interactions of this compound. mdpi.comnih.govmdpi.comresearchgate.netundip.ac.id

Analysis of Non-Covalent Interactions within Molecular Systems

Non-covalent interactions (NCIs) are weak chemical forces that play a decisive role in supramolecular chemistry, protein folding, and materials science. uva.esresearchgate.net For a molecule like this compound, with its two aromatic rings and a sulfur bridge, a variety of NCIs are structurally significant. These include π-π stacking, sulfur-arene (S···π) interactions, hydrogen bonds, and van der Waals forces. rsc.orgrsc.org Computational chemistry provides powerful tools to visualize and quantify these subtle yet crucial interactions.

One of the primary methods for this analysis is the Non-Covalent Interaction (NCI) index, often visualized using NCIPLOT. researchgate.net This technique is based on the electron density (ρ) and its reduced density gradient (s). It generates 3D isosurfaces that reveal the location and nature of NCIs in real space. researchgate.netpreprints.org Regions of weak, attractive interactions like van der Waals forces typically appear as green surfaces, stronger interactions like hydrogen bonds are represented in blue, and repulsive steric clashes are shown in red. researchgate.net

Theoretical studies on sulfur-containing aromatic compounds have used these methods to characterize specific interactions. For example, analyses of sulfur-arene contacts show them to be a significant stabilizing force in protein structures. rsc.orgrsc.org The interaction between the sulfur atom and an aromatic ring can be a key determinant of molecular conformation. Furthermore, the two phenyl rings in this compound can interact with each other (intramolecularly) or with other molecules (intermolecularly) via π-π stacking. rsc.org Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are used to calculate the energies of these interactions, decomposing them into electrostatic, exchange-repulsion, induction, and dispersion components to understand their fundamental physical origins. rsc.orgd-nb.info These analyses reveal that for π-stacked systems, dispersion forces and electrostatic interactions are often the dominant attractive contributions. d-nb.info

Table 2: Computational Methods for Analyzing Non-Covalent Interactions Relevant to this compound

This table outlines key types of non-covalent interactions pertinent to the structure of this compound and the computational tools commonly used to study them.

| Type of Non-Covalent Interaction | Description | Common Computational Analysis Tools |

| π-π Stacking | Attractive interaction between the electron clouds of two aromatic rings. Can be face-to-face or, more commonly, parallel-displaced. rsc.org | DFT, SAPT, MP2, CCSD(T), Energy Decomposition Analysis (EDA) d-nb.infomdpi.com |

| Sulfur-Arene (S···π) Interaction | Interaction between a sulfur atom (as an electron donor or acceptor) and the face of an aromatic ring. rsc.org | NCIPLOT, Quantum Theory of Atoms in Molecules (QTAIM), NBO rsc.orgrsc.orgpreprints.org |

| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. | NCIPLOT, SAPT, High-level ab initio calculations rsc.org |

| Van der Waals Forces | Weak, non-specific attractive forces (primarily dispersion) between molecules or parts of molecules in close proximity. | NCIPLOT, SAPT, Molecular Dynamics (MD) Simulations researchgate.netacs.org |

| Sulfur-centered Hydrogen Bonds | Hydrogen bonds where a sulfur atom acts as the acceptor (e.g., O-H···S) or is part of the donor group (S-H···Y). rsc.orguva.es | NBO, QTAIM, Local Energy Decomposition (LED) Analysis rsc.org |

Advanced Materials Applications and Integration of 4 Phenylthioanisole

Role as a Precursor in Polymer Synthesis

While 4-Phenylthioanisole is not typically cited as a direct monomer in the primary synthesis routes for Poly(p-phenylene sulfide) (PPS), its structural features, particularly the sulfur linkage within the thioanisole (B89551) moiety, are linked to the favorable electronic properties of PPS. Research indicates that thioanisole derivatives generally exhibit smaller HOMO-LUMO energy gaps compared to their anisole (B1667542) (oxygen-containing) counterparts. Specifically, studies suggest that thioanisole derivatives possess a higher polarizability, contributing to a lower HOMO-LUMO energy gap (typically < 9.0 eV) than anisole derivatives (typically > 9.5 eV) researchgate.net. This electronic characteristic implies that polymers incorporating the thioanisole structure, such as PPS, are more amenable to electrical conductivity under mild doping conditions than polymers with anisole structures, like Poly(p-phenylene oxide) (PPO) researchgate.net. The conventional synthesis of PPS typically involves the reaction of sodium sulfide (B99878) with 1,4-dichlorobenzene (B42874) nih.gov. Alternative polymerization methods for PPS have also been explored, often utilizing precursors such as diphenyl disulfide or thiophenol derivatives mdpi.comucla.edursc.org.

Conclusion and Future Research Directions

Synthesis of Knowledge from Current Research on 4-Phenylthioanisole

Current research provides a foundational understanding of this compound, primarily focusing on its synthesis and role in specific reaction mechanisms. A key synthetic route involves the electrophilic reaction of a phenyl bis-(phenylthio) sulfonium (B1226848) cation with anisole (B1667542), which efficiently yields this compound along with diphenyl disulfide as a byproduct. researchgate.netresearchgate.net This reaction has been studied through computer simulations to understand its mechanism. researchgate.netresearchgate.net The phenyl bis-(phenylthio) sulfonium cation is identified as a critical active species in the oxidative polymerization of diphenyl disulfide, a process that leads to the formation of poly(p-phenylene sulfide). evitachem.com

Another documented synthetic method involves the reaction of N-(Phenylthio)succinimide with anisole in the presence of trifluoroacetic acid (TFA). This process, conducted in dichloromethane, produces this compound in a 76% yield. dokumen.pub The proposed mechanism involves the protonation of the N-thiosuccinimide by TFA to generate an electrophilic intermediate that subsequently attacks the anisole ring. dokumen.pub

Furthermore, this compound has been utilized as a model compound in mechanistic studies. For instance, its oxidative addition complex was synthesized and studied using in-situ NMR spectroscopy to investigate the mechanism of nickel-catalyzed functional group metathesis between aryl sulfides and aryl nitriles. ethz.ch These foundational studies provide crucial data on the reactivity and synthesis of this compound, forming the basis for future explorations.

Identification of Unexplored Synthetic Avenues and Reactivity Patterns

While established methods for synthesizing this compound exist, there remain significant opportunities to explore more efficient, selective, and environmentally benign synthetic strategies. Current methods often rely on specific precursors and conditions, presenting avenues for innovation.

Future research could focus on the following unexplored areas:

Novel Catalytic Systems: Exploring alternative catalysts beyond traditional palladium or nickel systems could lead to improved yields and milder reaction conditions. ethz.chcas.org The development of catalysts based on earth-abundant metals or even metal-free oxidative coupling methods represents a significant area for green chemistry advancements. researchgate.net

Tandem and Domino Reactions: Designing tandem reactions, such as a radical sulfenylation/cyclization sequence, could provide a more complex molecular architecture from simple starting materials in a single step. researchgate.net

Photochemical Synthesis: The photolytic behavior of related triarylsulfonium salts, which can generate reactive species upon irradiation, suggests that photochemical pathways could be a viable, yet unexplored, method for synthesizing this compound and its derivatives. evitachem.com

Expanded Substrate Scope: Research into the reaction of a wider variety of substituted thioethers and anisoles would broaden the library of accessible this compound derivatives, enabling a more comprehensive study of structure-activity relationships.

Investigating the reactivity of this compound beyond its role as a model compound is also crucial. Understanding its behavior in oxidation, halogenation, and other functionalization reactions will be key to unlocking its potential in more complex chemical transformations. researchgate.net

Emerging Opportunities in Catalytic Applications of this compound Derivatives

The inherent structure of this compound, containing both a thioether and an anisole moiety, makes its derivatives promising candidates for applications in catalysis, particularly as ligands or photoinitiators.

Table 1: Potential Catalytic Applications for this compound Derivatives

| Application Area | Proposed Derivative Function | Rationale | Supporting Evidence |

|---|---|---|---|